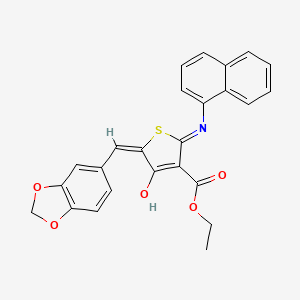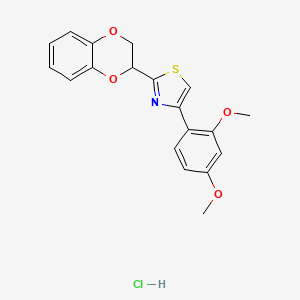![molecular formula C17H19N3O2 B6118776 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide, also known as DPNI, is a chemical compound that has been studied for its potential use in various scientific research applications. DPNI is a derivative of nicotinamide, which is a form of vitamin B3. The compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is not fully understood, but it has been suggested that the compound may act through different pathways. N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been investigated for their potential use in cancer treatment and neurodegenerative diseases. N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, protection of neuronal cells from oxidative stress, and reduction of inflammation. In a study on breast cancer cells, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide was shown to inhibit cell growth and induce apoptosis through the activation of the caspase pathway. In another study on neuronal cells, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide was found to protect cells from oxidative stress and reduce inflammation by activating the Nrf2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound has also been shown to have low toxicity in various cell lines. However, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has some limitations, including its cost and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide research, including the investigation of its potential use in combination with other compounds for cancer treatment and neurodegenerative diseases. The development of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide analogs with improved potency and selectivity is also an area of interest. Further investigation into the mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide and its effects on different pathways is needed to fully understand its potential use in various scientific research applications.
Conclusion
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is a chemical compound that has been synthesized using different methods and studied for its potential use in various scientific research applications. The compound has been shown to have inhibitory effects on cancer cell growth, protect neuronal cells from oxidative stress, and reduce inflammation. N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, further investigation into its mechanism of action and potential use in combination with other compounds is needed.
Méthodes De Synthèse
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide can be synthesized using different methods, including the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-aminobenzophenone. Another method involves the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-bromobenzophenone. The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has also been achieved through the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-(trifluoromethyl)benzophenone. These methods have been reported in various scientific publications.
Applications De Recherche Scientifique
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been studied for its potential use in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been investigated for its potential to protect neuronal cells from oxidative stress and reduce inflammation. Inflammation is a common factor in various diseases, and N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been studied for its anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)16(21)10-7-13-5-8-15(9-6-13)19-17(22)14-4-3-11-18-12-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVQCMXZSANGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)